molecular formula C11H17NO4 B2990539 5-(Cyclohexylmethyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid CAS No. 2248322-40-7

5-(Cyclohexylmethyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B2990539
CAS No.: 2248322-40-7
M. Wt: 227.26
InChI Key: RGNGXGYXKOCWNG-UHFFFAOYSA-N
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Description

5-(Cyclohexylmethyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexylmethyl group attached to a 2-oxo-1,3-oxazolidine ring, which is further substituted with a carboxylic acid group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclohexylmethanol and other necessary reagents.

  • Reaction Steps: The compound can be synthesized through a series of reactions including cyclization, oxidation, and carboxylation.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions to achieve high yield and purity, often using catalysts and controlled environments.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various derivatives.

  • Reduction: Reduction reactions can be employed to modify the functional groups.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the oxazolidine ring.

Common Reagents and Conditions:

  • Oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reducing agents like lithium aluminum hydride.

  • Substituents introduced using nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation products include carboxylic acids and ketones.

  • Reduction products may include alcohols and amines.

  • Substitution products can vary widely depending on the reagents used.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways. Medicine: Industry: The compound can be used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(Cyclohexylmethyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.

Molecular Targets and Pathways Involved:

  • Enzymes involved in metabolic pathways.

  • Receptors on cell surfaces.

  • Pathways related to disease progression.

Comparison with Similar Compounds

  • 2-oxo-1,3-oxazolidine derivatives.

  • Cyclohexylmethanol derivatives.

  • Other carboxylic acids with similar ring structures.

Uniqueness: 5-(Cyclohexylmethyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

5-(cyclohexylmethyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c13-9(14)11(7-12-10(15)16-11)6-8-4-2-1-3-5-8/h8H,1-7H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNGXGYXKOCWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2(CNC(=O)O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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